molecular formula C9H12N2O3 B8708073 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-4-carboxylic acid

1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-4-carboxylic acid

Cat. No. B8708073
M. Wt: 196.20 g/mol
InChI Key: QBXCKTKKIYCBQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08962641B2

Procedure details

To 1.00 g (7.14 mmol) ethyl 4-pyrazolecarboxylate and 0.98 mL (10.7 mml) 3,4-dihydro-2H-pyran an 20 mL THF are added 0.94 mL (12.1 mmol) TFA and the reaction mixture is stirred at 80° C. over night. Afterwards the reaction mixture is diluted with DCM and charged with aq. NaHCO3 solution. The layers are separated and the org. layer is dried over MgSO4, filtered and the solvent is removed in vacuo.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.98 mL
Type
reactant
Reaction Step One
Name
Quantity
0.94 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH:1]1[CH:5]=[C:4]([C:6]([O:8]CC)=[O:7])[CH:3]=[N:2]1.[O:11]1[CH:16]=[CH:15][CH2:14][CH2:13][CH2:12]1.C(O)(C(F)(F)F)=O.C([O-])(O)=O.[Na+]>C(Cl)Cl.C1COCC1>[O:11]1[CH2:16][CH2:15][CH2:14][CH2:13][CH:12]1[N:2]1[CH:3]=[C:4]([C:6]([OH:8])=[O:7])[CH:5]=[N:1]1 |f:3.4|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
N1N=CC(=C1)C(=O)OCC
Name
Quantity
0.98 mL
Type
reactant
Smiles
O1CCCC=C1
Name
Quantity
0.94 mL
Type
reactant
Smiles
C(=O)(C(F)(F)F)O
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
the reaction mixture is stirred at 80° C. over night
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The layers are separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
layer is dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent is removed in vacuo

Outcomes

Product
Name
Type
Smiles
O1C(CCCC1)N1N=CC(=C1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.